Hypericin Sodium

Description

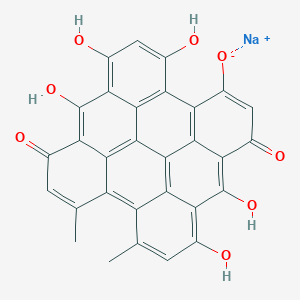

Hypericin Sodium is a derivative of hypericin, a naturally occurring polycyclic aromatic naphthodianthroneJohn’s Wort . This compound is known for its potent photodynamic properties, making it a valuable compound in various scientific and medical applications .

Properties

IUPAC Name |

sodium;9,11,20,22,24-pentahydroxy-13,16-dimethyl-7,18-dioxooctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,5,8,10,12,14,16,19,21,23,25-tridecaen-5-olate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H16O8.Na/c1-7-3-9(31)19-23-15(7)16-8(2)4-10(32)20-24(16)28-26-18(12(34)6-14(36)22(26)30(20)38)17-11(33)5-13(35)21(29(19)37)25(17)27(23)28;/h3-6,31,33-34,36-38H,1-2H3;/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEQYQAKKJNBIA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C3=C4C5=C(C(=CC(=O)C5=C2O)[O-])C6=C7C4=C8C(=C13)C(=CC(=O)C8=C(C7=C(C=C6O)O)O)C)O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H15NaO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2131039-29-5 | |

| Record name | Hypericin Sodium | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XXY9M2KH2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hypericin Sodium typically involves the conversion of protohypericin to protohypericin salt, followed by irradiation with visible light to form hypericin . The process can be summarized as follows:

Conversion to Protohypericin Salt: Protohypericin is converted to its salt form using solvents like acetone.

Irradiation: The protohypericin salt is then irradiated with visible light to form hypericin.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Hypericum plants, followed by chemical synthesis to increase yield. The extraction process is often cumbersome due to the low yield of hypericin from plant material . Biotechnological approaches, including plant tissue culture and bioreactor-based production, are being explored to enhance the production of hypericin .

Chemical Reactions Analysis

Stability and Degradation Reactions

Hypericin’s sodium-associated forms exhibit distinct stability profiles:

Table 1: Stability of Hypericin Under Sodium-Containing Conditions

Key degradation pathways include oxidation of the dianthrone backbone and hydrolysis under extreme pH conditions .

Analytical Methods Involving Sodium Interactions

Sodium-containing mobile phases are critical for chromatographic separation of hypericin derivatives:

Table 2: Chromatographic Conditions Using Sodium Buffers

| Method | Mobile Phase (v:v:v) | Stationary Phase | Detection (nm) |

|---|---|---|---|

| A | Acetonitrile, 0.02 M NaH₂PO₄ (85:15) | ODS-A | 588 |

| C | Methanol, acetonitrile, NaH₂PO₄ (200:300:100) | Kromasil C18 | 590 |

These methods leverage sodium dihydrogen phosphate (NaH₂PO₄) to enhance hypericin’s solubility and separation efficiency .

Photochemical Reactions and Tautomerism

Hypericin’s sodium salt participates in light-driven transformations:

-

Protohypericin Conversion :

Sodium-stabilized protohypericin undergoes photochemical isomerization under halogen lamp irradiation to yield hypericin . -

Tautomeric Shifts :

In sodium-containing solutions, hypericin exists predominantly as the 7,14-dioxo-tautomer. Dilution or polar additives (e.g., DMSO) shift equilibria toward the 1,6-dioxo-tautomer, altering UV-Vis absorption spectra .

Key Mechanistic Insights

Scientific Research Applications

Photodynamic Therapy (PDT)

Mechanism of Action

Hypericin sodium functions as a potent photosensitizer. When activated by visible light, it induces apoptosis in targeted cells, particularly cutaneous T-cell lymphoma (CTCL) and psoriasis lesions. This mechanism is advantageous as it avoids the long-term risks associated with ultraviolet (UV) light therapies, such as secondary malignancies .

Clinical Applications

-

Cutaneous T-Cell Lymphoma (CTCL) :

- The Phase 3 FLASH study demonstrated that this compound significantly improved lesion response rates compared to placebo, achieving a 58.3% response rate in CTCL patients .

- A new drug application (NDA) is being pursued for this compound under the brand name HyBryte™, which has received orphan drug designation from the FDA .

- Psoriasis :

Anticancer Properties

This compound has demonstrated promising anti-cancer effects beyond its application in PDT:

- Tumor Growth Inhibition : Studies have shown that hypericin can significantly reduce the growth rate of various cancer types, including breast adenocarcinoma and squamous cell carcinoma in murine models. The compound accumulates preferentially in tumor tissues, enhancing its therapeutic efficacy .

- Mechanistic Insights : Hypericin's prooxidant properties contribute to its ability to induce cell death in malignant cells while sparing normal cells, making it a potential candidate for combination therapies with other anticancer agents .

Other Therapeutic Applications

Antiviral Activity

Research indicates that hypericin exhibits antiviral properties against HIV-like viruses and other pathogens. Its low toxicity profile makes it a candidate for further exploration in antiviral therapies .

Neuroprotective Effects

Emerging studies suggest that hypericin may interact with beta-amyloid peptides, potentially offering neuroprotective benefits relevant to conditions like Alzheimer's disease. This interaction could inhibit the aggregation of these peptides, which is a hallmark of neurodegenerative diseases .

Case Studies and Clinical Trials

Mechanism of Action

Hypericin Sodium exerts its effects primarily through its photodynamic properties. Upon exposure to light, hypericin absorbs energy and transitions to an excited state. This excited state can transfer energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen . These ROS can induce cell death through apoptosis or necrosis, making hypericin effective in photodynamic therapy . Additionally, hypericin can inhibit certain enzymes and interact with neurotransmitter systems, contributing to its antiviral and antidepressant effects .

Comparison with Similar Compounds

Hypericin Sodium is often compared with other naphthodianthrones and anthraquinone derivatives:

Pseudohypericin: Another naphthodianthrone found in Hypericum species, similar in structure and function to hypericin.

Emodin: An anthraquinone derivative that serves as a precursor in the biosynthesis of hypericin.

This compound stands out due to its potent photodynamic properties, making it a unique and valuable compound in medical and scientific research.

Q & A

Q. What are the critical storage and handling protocols for Hypericin Sodium to ensure experimental reproducibility and safety?

this compound must be stored at <-15°C in tightly sealed containers to prevent degradation. Handling requires chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to avoid skin/eye contact. Mechanical ventilation is recommended to minimize inhalation of aerosols. Contaminated clothing should be washed before reuse .

Q. How can researchers determine the purity of this compound given its molecular properties?

Use high-performance liquid chromatography (HPLC) with UV-Vis detection (absorption peak ~590 nm, characteristic of hypericin derivatives). Confirm molecular identity via mass spectrometry (MS) (expected molecular ion at m/z 527.43 for C₃₀H₁₆O₈•Na). Cross-validate with FT-IR to detect functional groups like quinones .

Q. What experimental precautions are necessary when working with this compound due to limited toxicological data?

Implement tiered risk assessment :

- In vitro assays (e.g., cytotoxicity in HepG2 cells) to establish baseline toxicity.

- Use secondary containment for spills and avoid exposure to oxidizing agents (risk of CO/CO₂ release).

- Follow ALARA (As Low As Reasonably Achievable) principles for dosage .

Advanced Research Questions

Q. How can nitric oxide (NO) signaling pathways be experimentally manipulated to study Hypericin biosynthesis in Hypericum perforatum cultures?

- Induce NO production using sodium nitroprusside (SNP, 100–200 µM) and measure hypericin via spectrofluorometry .

- Inhibit NO synthesis with cPITO (10–50 µM) or NOS inhibitors (e.g., L-NAME).

- Quantify jasmonic acid (JA) via LC-MS to confirm downstream signaling. Validate using JA biosynthesis inhibitors (e.g., ibuprofen) .

Q. What methodologies resolve contradictions in literature regarding this compound’s stability under varying pH conditions?

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with pH buffers (3–9).

- Monitor degradation via UPLC-PDA and identify byproducts using HR-MS/MS .

- Apply Arrhenius kinetics to extrapolate shelf-life under standard conditions .

Q. How can ecotoxicological risks of this compound be assessed given the lack of environmental data?

- Use OECD Guideline 201 (algae growth inhibition) and Daphnia magna acute toxicity tests (EC₅₀ determination).

- Perform soil column studies to evaluate leaching potential and bioaccumulation in earthworms (Eisenia fetida). Report data using REACH compliance frameworks .

Q. What strategies optimize this compound extraction yields from plant cell cultures while minimizing experimental variability?

- Employ response surface methodology (RSM) to optimize solvent systems (e.g., methanol:acetone ratios).

- Use ultrasound-assisted extraction (20–40 kHz, 30 min) to enhance cell wall disruption.

- Normalize yields to cell dry weight and validate via qPCR for biosynthetic gene expression (e.g., Hyp-1) .

Methodological and Analytical Questions

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioactivity studies?

- Fit data to logistic regression models (4-parameter Hill equation) using software like GraphPad Prism.

- Apply Bland-Altman analysis for inter-lab reproducibility. Address outliers via Grubbs’ test (α=0.05) .

Q. How should researchers structure a literature review to address gaps in this compound’s mechanism of action?

Q. What are best practices for presenting this compound research data in peer-reviewed journals?

- Figures : Use vector formats (EPS) for spectra/chromatograms (300+ dpi). Label axes with units (e.g., λ in nm, concentration in µM).

- Tables : Include purity %, stability data (RSD <5%), and biological replicates (n≥3).

- Supplemental Data : Provide raw HPLC/MS files in public repositories (e.g., Zenodo) .

Contradiction and Reproducibility Analysis

Q. How can conflicting results about this compound’s photodynamic efficacy be reconciled across studies?

Q. What experimental controls are critical when assessing this compound’s interaction with serum proteins?

- Include bovine serum albumin (BSA) controls in fluorescence quenching assays.

- Perform dialysis experiments to distinguish bound vs. free this compound. Validate via circular dichroism for structural changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.